N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide: is an organic compound with the molecular formula C25H26N2O4 and a molecular weight of 418.497 g/mol
Mechanism of Action
Target of Action
It’s structurally related to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the major human neurotransmitter dopamine .
Mode of Action
Dmpea, a structurally related compound, is known to have some activity as a monoamine oxidase inhibitor . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide might interact with its targets in a similar manner.
Result of Action
A structurally related compound, (e)-n-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, has been suggested to have potential therapeutic effects against alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents and microwave irradiation to enhance the efficiency and yield of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit the growth of cancer cells.
Materials Science: Used in the synthesis of novel materials with unique properties.
Biological Research: Investigated for its role in inhibiting specific enzymes and proteins involved in disease pathways.
Industrial Applications: Employed in the development of new chemical processes and materials.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness: N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide stands out due to its specific structural features and its ability to inhibit enzymes and induce apoptosis in cancer cells. Its unique combination of a dimethoxyphenyl group and a methylbenzamide moiety contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)17(19)18-11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEFXQHDKVDCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.